molecular formula C9H8F2O2 B1297513 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one CAS No. 178374-78-2

1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one

Cat. No.: B1297513
CAS No.: 178374-78-2
M. Wt: 186.15 g/mol
InChI Key: PJIDRPUAOWTRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alternative Nomenclatural Conventions in Chemical Literature

While the IUPAC name is definitive, alternative naming conventions appear in chemical databases and commercial catalogs:

  • Functional group prioritization :
    • 3',5'-Difluoro-4'-hydroxypropiophenone : This name prioritizes the propiophenone backbone (phenyl group attached to a propanone) and lists substituents as prefixes.
    • 3,5-Difluoro-4-hydroxypropiophenone : A simplified variant omitting locant primes, commonly used in vendor specifications.
  • Registry-based shorthand :
    • ZINC04255073 : A catalog identifier from the ZINC database.
    • SCHEMBL3085193 : A chemical identifier from the SureChemBL platform.

These variations reflect contextual emphasis on either substituent positions (e.g., “3',5'”) or the propiophenone core.

Comparative Analysis of Registry Numbers (CAS, PubChem CID)

Registry identifiers for this compound are consistent across major chemical databases:

Registry Type Identifier Source
CAS Registry 178374-78-2
PubChem CID 519479
EC Number 670-871-5
MDL Number MFCD00061287
Beilstein Registry 7372089

Key observations :

  • The CAS number 178374-78-2 is universally recognized, appearing in commercial catalogs (e.g., Thermo Scientific), safety data sheets, and academic databases (NIST, PubChem).
  • PubChem CID 519479 links to structural, spectral, and supplier data.
  • Discrepancies in auxiliary identifiers (e.g., Beilstein) arise from database-specific curation protocols.

Properties

IUPAC Name

1-(3,5-difluoro-4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-8(12)5-3-6(10)9(13)7(11)4-5/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIDRPUAOWTRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334040
Record name 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178374-78-2
Record name 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 178374-78-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Method 1: Nitration and Reduction

This method involves the nitration of a suitable precursor followed by reduction to yield the desired compound.

  • Step 1: Nitration

    • A precursor such as 3,5-difluoroacetophenone is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at low temperatures (0 to 5 °C) to introduce a nitro group.
  • Step 2: Reduction

    • The nitro compound is then reduced using catalytic hydrogenation or chemical reducing agents (like iron and hydrochloric acid) to convert the nitro group into an amino group, which can subsequently be converted into a hydroxyl group.

Method 2: Direct Fluorination

In this method, fluorination is performed directly on the phenolic compound.

  • Step 1: Fluorination

    • Starting from a hydroxyacetophenone derivative, fluorination can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
  • Step 2: Acylation

    • The resulting fluorinated intermediate can then undergo acylation with propanoyl chloride in the presence of a base (like pyridine) to yield the desired propanone derivative.

Method 3: Multi-step Synthesis

A more complex synthesis route involves multiple steps including protection and deprotection strategies.

  • Step 1: Protection of Hydroxyl Group

    • The hydroxyl group of a precursor phenol can be protected using silylation or other protective groups.
  • Step 2: Substitution and Deprotection

    • Following substitution reactions to introduce fluorine and other functional groups, the protective group is removed to yield the final product.

The following table summarizes the key aspects of each preparation method:

Method Key Steps Yield Potential Complexity Level
Nitration and Reduction Nitration → Reduction Moderate Medium
Direct Fluorination Fluorination → Acylation High Medium
Multi-step Synthesis Protection → Substitution → Deprotection Variable High

Research indicates that compounds similar to 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one exhibit significant biological activity, particularly in modulating estrogen receptors. The unique arrangement of functional groups in this compound enhances its binding affinity to biological targets.

Biological Activity

Studies have shown that derivatives of this compound may influence gene expression related to estrogen signaling pathways, making them candidates for further pharmacological exploration.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3,5-difluoro-4-hydroxybenzoic acid.

    Reduction: Formation of 1-(3,5-difluoro-4-hydroxyphenyl)propan-1-ol.

    Substitution: Formation of various substituted phenylpropanones depending on the nucleophile used.

Scientific Research Applications

Antioxidant Activity

Research indicates that 1-(3,5-difluoro-4-hydroxyphenyl)propan-1-one exhibits significant antioxidant properties. A study demonstrated its ability to inhibit sorbitol accumulation in isolated rat lenses, suggesting potential for preventing long-term complications associated with diabetes .

Aldose Reductase Inhibition

The compound has been investigated for its inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. In a structure-activity relationship study, derivatives of this compound showed varying degrees of inhibition, with certain modifications enhancing potency .

CompoundAldose Reductase Inhibition (%)Antioxidant Activity
5a72Moderate
5b85High

Cell Biology

This compound is utilized in cell biology for studying cellular responses to oxidative stress. Its application in cell culture systems allows researchers to explore mechanisms of cell survival and apoptosis under oxidative conditions .

Drug Development

The compound serves as a lead structure in the development of new therapeutic agents targeting diabetes-related complications. Its modifications have led to the synthesis of various analogs that enhance efficacy and selectivity against specific biological targets .

Case Study 1: Diabetes Complications

A study published by Elsevier evaluated the efficacy of modified derivatives of this compound in inhibiting aldose reductase. The results indicated that certain derivatives could significantly reduce sorbitol levels in diabetic models, showcasing their potential as therapeutic agents for managing diabetes complications .

Case Study 2: Antioxidant Mechanisms

In another investigation, the antioxidant effects of the compound were assessed using various in vitro models. The findings revealed that it effectively scavenged free radicals and protected against oxidative damage in cellular systems, highlighting its relevance in developing antioxidants for clinical use .

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s properties are best understood through comparison with analogs differing in substituent type, position, or backbone modifications. Key examples include:

Compound Name Molecular Formula Substituent Differences Key Observations
1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one C₁₁H₁₂F₂O₂ Ethoxy replaces hydroxyl at C4 Reduced hydrogen bonding capacity; enhanced lipophilicity due to ethoxy group .
1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one C₁₀H₁₀Cl₂O₂ Cl replaces F; methyl branch in propanone Chlorine’s larger atomic radius increases steric hindrance; methyl group alters metabolic pathways .
1-(3-Bromo-4-hydroxyphenyl)propan-1-one C₉H₈BrO₂ Br replaces F at C3 Bromine’s polarizability enhances halogen bonding; lower thermal stability compared to fluorine analogs .
3,5-Difluoroacetophenone C₈H₆F₂O Shorter backbone (acetone vs. propanone) Reduced steric bulk; higher volatility and reactivity in nucleophilic additions .
1-(2-Hydroxy-3-nitrophenyl)propan-1-one C₉H₉NO₄ Nitro group at C3; hydroxyl at C2 Nitro group introduces strong electron-withdrawing effects, altering electronic distribution and redox behavior .

Physicochemical Properties

  • Lipophilicity: Fluorine substituents in 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one increase logP compared to non-fluorinated analogs like 4-hydroxypropiophenone. However, the hydroxyl group moderates this effect, balancing solubility and membrane permeability .
  • Hydrogen Bonding : The hydroxyl group enables strong hydrogen-bonding interactions, distinguishing it from alkoxy-substituted analogs (e.g., 1-(3,5-difluoro-4-isobutoxyphenyl)propan-1-one) .
  • Thermal Stability : Fluorine’s small size and high electronegativity confer greater thermal stability compared to bromine or chlorine analogs .

Biological Activity

1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. It is characterized by its unique structural features, which include a propanone functional group and a phenolic structure with two fluorine atoms and a hydroxyl group. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₈F₂O₂
  • Molar Mass : Approximately 186.158 g/mol
  • Structural Features :
    • Hydroxyl group at the 4-position
    • Difluoromethyl substituents at the 3 and 5 positions

Biological Activity

This compound exhibits notable biological activity, particularly as a potential pharmaceutical agent. Preliminary studies suggest that it may function as a selective estrogen receptor modulator (SERM), influencing estrogen receptor activity in various tissues. The presence of fluorine and hydroxyl groups may enhance its binding affinity to biological targets, making it a candidate for further pharmacological studies .

Research indicates that compounds similar to this compound may interact with estrogen receptors (ERs), which play critical roles in regulating gene expression and cellular responses associated with estrogen signaling pathways. The interaction studies are essential for understanding how this compound influences biological systems and its implications for therapeutic applications .

Pharmacological Applications

The compound has potential applications in various fields, particularly in the treatment of hormone-related conditions such as breast cancer. Its ability to modulate estrogen receptor activity suggests that it could be explored as a therapeutic agent for conditions influenced by estrogen levels.

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds. Here are some comparable compounds and their activities:

Compound NameActivity TypeReference
Bisphenol A derivativesER modulators
TamoxifenSERM
HydroquinoneAntioxidant
1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)...Cytotoxicity in cancer cells

Study on Estrogen Receptor Modulation

A study investigated the binding affinity of various compounds to estrogen receptors, highlighting that compounds with structural similarities to this compound exhibited significant interaction with ERβ. This suggests that the compound may act as an antagonist or partial agonist depending on the specific cellular context .

Antioxidant Activity Assessment

Another research effort assessed the antioxidant properties of related compounds, revealing that those with hydroxyl groups demonstrated moderate antioxidant activities comparable to established standards like ascorbic acid. This indicates potential for broader therapeutic applications beyond hormonal modulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one, and how can reaction parameters be optimized to enhance yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using propanoyl chloride and a fluorinated phenolic precursor under controlled acidic conditions (e.g., AlCl₃ or BF₃ catalysis). Optimizing stoichiometry, reaction temperature (typically 0–25°C), and solvent polarity (e.g., dichloromethane) is critical. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield. Monitoring intermediates using TLC and adjusting reaction times based on NMR progression (e.g., disappearance of phenolic -OH signals at δ 9–10 ppm) ensures reproducibility .

Q. How can the structural identity and purity of this compound be validated?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns via aromatic proton splitting (e.g., para-fluorine coupling constants ~12–15 Hz) and ketone carbonyl signals (δ ~200–210 ppm).
  • HRMS : Verify molecular ion [M+H]⁺ matching the theoretical mass (C₉H₇F₂O₂: 188.04 g/mol).
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%). Discrepancies in retention times or unexpected peaks may indicate byproducts from incomplete acylation or deprotection .

Advanced Research Questions

Q. What crystallographic challenges arise during structural determination of this compound, and how can SHELX software resolve data inconsistencies?

  • Methodological Answer : Fluorine atoms and hydroxyl groups introduce disorder or twinning, complicating refinement. In SHELXL:

  • Use TWIN and HKLF5 commands to model twinned data.
  • Apply SIMU and DELU restraints to stabilize fluorine positional parameters.
  • Refine hydrogen bonding (e.g., O-H···F interactions) using AFIX constraints. Validate with R-factor convergence (<5% discrepancy) and outlier-free difference maps .

Q. How do fluorine substituents affect the compound’s electronic properties and stability under varying pH conditions?

  • Methodological Answer : Fluorine’s electronegativity enhances ketone electrophilicity, increasing susceptibility to nucleophilic attack. Stability studies in buffered solutions (pH 2–12) monitored via UV-Vis (λmax ~270 nm) reveal degradation at high pH due to deprotonation of the hydroxyl group. Computational DFT studies (e.g., Gaussian09) show lowered LUMO energy (-1.8 eV) compared to non-fluorinated analogs, correlating with reactivity in SNAr reactions .

Q. What computational strategies predict the bioactivity and ADMET profiles of this compound?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using flexible ligand settings. Fluorine’s hydrophobic interactions improve binding affinity scores (~-8.5 kcal/mol).
  • ADMET Prediction (SwissADME) : LogP (~2.1) and PSA (~40 Ų) suggest moderate blood-brain barrier permeability but potential hepatotoxicity. Validate in vitro using hepatic microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.